molecular formula C9H7F5N2O2 B12064149 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid

Cat. No.: B12064149
M. Wt: 270.16 g/mol
InChI Key: IBSPQPCUVXNUHY-UHFFFAOYSA-N
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Description

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethyl group, a pentafluoroethyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with ethyl and pentafluoroethyl substituents. One common method involves the use of nucleophilic substitution reactions where a pyrimidine precursor is reacted with ethyl and pentafluoroethyl halides under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties .

Properties

Molecular Formula

C9H7F5N2O2

Molecular Weight

270.16 g/mol

IUPAC Name

4-ethyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7F5N2O2/c1-2-5-4(6(17)18)3-15-7(16-5)8(10,11)9(12,13)14/h3H,2H2,1H3,(H,17,18)

InChI Key

IBSPQPCUVXNUHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

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